

# A Comprehensive Spectroscopic Analysis of p-Tolylacetic Acid

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Compound of Interest		
Compound Name:	p-Tolylacetic acid	
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This technical guide provides an in-depth analysis of the spectral data for **p-Tolylacetic acid** (p-TAA), a compound of interest in chemical research and drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers and scientists.

### **Chemical Structure and Properties**

IUPAC Name: 2-(4-methylphenyl)acetic acid

Molecular Formula: C9H10O2

• Molecular Weight: 150.17 g/mol [1]

CAS Number: 622-47-9[1]

**p-Tolylacetic acid** is a carboxylic acid derivative of toluene, featuring a carboxymethyl group attached to the para position of the methyl group on the benzene ring. This structure gives rise to a characteristic set of spectral data that can be used for its identification and characterization.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **p-Tolylacetic acid**.



#### <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum of **p-Tolylacetic acid** exhibits distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.12-7.17	m	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
3.60	S	2H	Methylene protons (- CH <sub>2</sub> -)
2.32	S	3H	Methyl protons (-CH₃)
~11-12 (broad)	S	1H	Carboxylic acid proton (-COOH)

Table 1: ¹H NMR spectral data for **p-Tolylacetic acid**.

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

178.21 Carboxylic acid carbon (-COOH)  136.90 Quaternary aromatic carbon (C-CH₃)  130.15 Aromatic carbon (CH)  129.25 Aromatic carbon (CH)	Chemical Shift (δ) ppm	Assignment	
130.15 Aromatic carbon (CH)  129.25 Aromatic carbon (CH)	178.21	Carboxylic acid carbon (-COOH)	
129.25 Aromatic carbon (CH)	136.90	Quaternary aromatic carbon (C-CH₃)	
	130.15	Aromatic carbon (CH)	
400.40	129.25	Aromatic carbon (CH)	
Quaternary aromatic carbon (C-CH <sub>2</sub> COOH)	129.13	Quaternary aromatic carbon (C-CH <sub>2</sub> COOH)	
40.58 Methylene carbon (-CH <sub>2</sub> )	40.58	Methylene carbon (-CH <sub>2</sub> )	
21.00 Methyl carbon (-CH₃)	21.00	Methyl carbon (-CH₃)	



Table 2: <sup>13</sup>C NMR spectral data for **p-Tolylacetic acid**.[2]

A sample of **p-Tolylacetic acid** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at a frequency of 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Standard pulse sequences are used to acquire the spectra. For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **p-Tolylacetic acid** shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch of the carboxylic acid (dimer)
2920-2980	Medium	C-H stretch of the methyl and methylene groups
1700-1725	Strong	C=O stretch of the carboxylic acid
1610, 1515, 1415	Medium	C=C stretching in the aromatic ring
1200-1300	Strong	C-O stretch of the carboxylic acid
810-840	Strong	C-H out-of-plane bend for a 1,4-disubstituted aromatic ring

Table 3: Key IR absorption peaks for **p-Tolylacetic acid**.

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid **p-Tolylacetic acid** sample is mixed with potassium



bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. A background spectrum of the empty sample holder (or KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **p-Tolylacetic acid** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
150	40	[M]+ (Molecular ion)
105	100	[M - COOH]+ (Loss of the carboxylic acid group)
91	60	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, from rearrangement of the benzyl cation)
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
45	30	[COOH]+ (Carboxylic acid fragment)

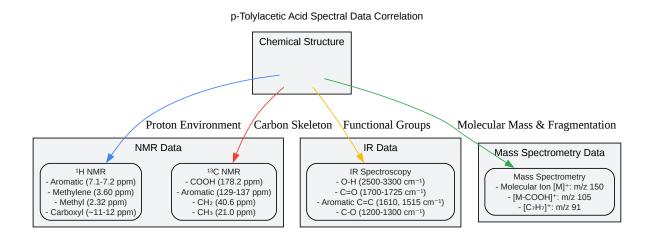
Table 4: Major mass spectral fragments of **p-Tolylacetic acid**.

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the **p-Tolylacetic acid** sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

### **Logical Relationship of Spectral Data**



The following diagram illustrates the correlation between the chemical structure of **p-Tolylacetic acid** and its characteristic spectral data.



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### References

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